3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal
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Overview
Description
3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal is an organic compound characterized by the presence of a silyl ether group and an enal (alkenal) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal typically involves the following steps:
Formation of the Silyl Ether: The starting material, 3-methyl-4-hydroxybut-2-enal, is reacted with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the silyl ether group.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The enal group can be oxidized to form the corresponding carboxylic acid.
Reduction: The enal group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: 3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}butanoic acid.
Reduction: 3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enol.
Substitution: 3-Methyl-4-hydroxybut-2-enal (after removal of the silyl ether group).
Scientific Research Applications
3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving enal and silyl ether groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal involves its interaction with various molecular targets and pathways:
Enal Group: The enal group can undergo nucleophilic addition reactions, making it reactive towards nucleophiles.
Silyl Ether Group: The silyl ether group can act as a protecting group, stabilizing reactive intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-{[tri(methyl)silyl]oxy}but-2-enal: Similar structure but with a trimethylsilyl group instead of a tri(propan-2-yl)silyl group.
3-Methyl-4-{[tri(tert-butyl)silyl]oxy}but-2-enal: Similar structure but with a tri(tert-butyl)silyl group.
Uniqueness
3-Methyl-4-{[tri(propan-2-yl)silyl]oxy}but-2-enal is unique due to the presence of the tri(propan-2-yl)silyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where protection of the enal group is required.
Properties
CAS No. |
832720-94-2 |
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Molecular Formula |
C14H28O2Si |
Molecular Weight |
256.46 g/mol |
IUPAC Name |
3-methyl-4-tri(propan-2-yl)silyloxybut-2-enal |
InChI |
InChI=1S/C14H28O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-14(7)8-9-15/h8-9,11-13H,10H2,1-7H3 |
InChI Key |
CXKBOQGZRPREHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(=CC=O)C |
Origin of Product |
United States |
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